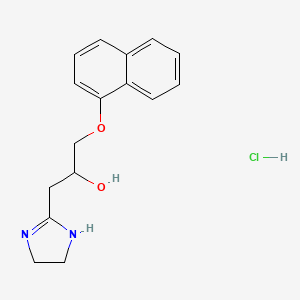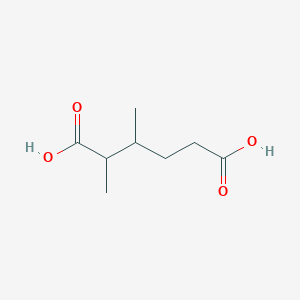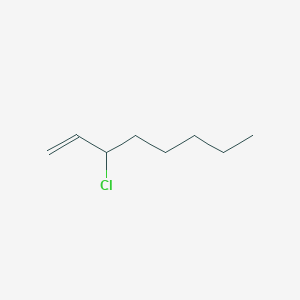
1-Octene, 3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octene, 3-chloro- is an organic compound with the molecular formula C8H15Cl. It is an alkene with a chlorine atom attached to the third carbon in the chain. This compound is part of the family of chlorinated alkenes, which are known for their reactivity and usefulness in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Octene, 3-chloro- can be synthesized through several methods. One common method involves the reaction of 1-octene with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the third carbon position.
Another method involves the use of Grignard reagents. For example, allylmagnesium bromide can be reacted with 1-bromo-3-chloropropane to produce 1-octene, 3-chloro- under specific conditions .
Industrial Production Methods
In industrial settings, the production of 1-octene, 3-chloro- often involves the use of large-scale chlorination reactors where 1-octene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Octene, 3-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-octene, 3-chloro- to 1-octene or other derivatives by removing the chlorine atom.
Substitution: The chlorine atom in 1-octene, 3-chloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and various substituted alkenes.
Applications De Recherche Scientifique
1-Octene, 3-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of chlorinated alkenes on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of polymers, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-octene, 3-chloro- exerts its effects depends on the specific reaction it undergoes. In general, the chlorine atom in the molecule makes it more reactive towards nucleophiles and electrophiles. The double bond in the alkene also provides a site for various addition reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octene: An alkene with the formula C8H16, used in the production of polyethylene and other polymers.
3-Chloro-1-butene: A shorter chain chlorinated alkene with similar reactivity.
1-Hexene, 3-chloro-: Another chlorinated alkene with a shorter carbon chain.
Uniqueness
1-Octene, 3-chloro- is unique due to its specific structure, which combines the reactivity of a chlorinated alkene with the properties of a longer carbon chain. This makes it particularly useful in applications requiring both reactivity and hydrophobicity.
Propriétés
Numéro CAS |
42886-42-0 |
|---|---|
Formule moléculaire |
C8H15Cl |
Poids moléculaire |
146.66 g/mol |
Nom IUPAC |
3-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-7-8(9)4-2/h4,8H,2-3,5-7H2,1H3 |
Clé InChI |
MTROFQOXRRQZST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


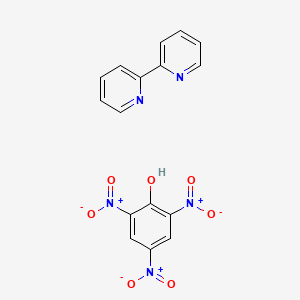
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
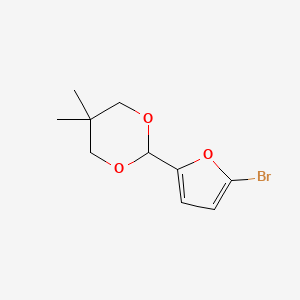
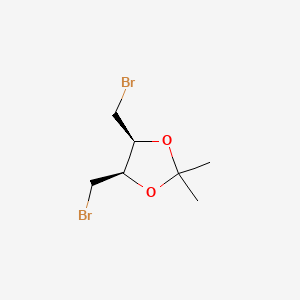

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
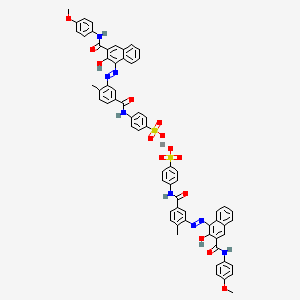
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
